molecular formula C5H15ClN2O2S B2856631 N-(2-Aminoethyl)-N-methylethanesulfonamide;hydrochloride CAS No. 2243520-90-1

N-(2-Aminoethyl)-N-methylethanesulfonamide;hydrochloride

Cat. No.: B2856631
CAS No.: 2243520-90-1
M. Wt: 202.7
InChI Key: KESJJJYMMYKNBW-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N-methylethanesulfonamide hydrochloride is a sulfonamide derivative characterized by a central ethanesulfonamide backbone substituted with a methyl group and a 2-aminoethylamine moiety. Its structure confers both hydrophilic (sulfonamide and amine groups) and hydrophobic (methyl group) properties, making it relevant in medicinal chemistry for receptor targeting or enzyme modulation.

Properties

IUPAC Name

N-(2-aminoethyl)-N-methylethanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O2S.ClH/c1-3-10(8,9)7(2)5-4-6;/h3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESJJJYMMYKNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-(2-Aminoethyl)-N-methylethanesulfonamide; hydrochloride is widely used in scientific research due to its unique properties. It is employed in:

  • Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: In the study of enzyme inhibition and as a probe in biochemical assays.

  • Medicine: In the development of pharmaceuticals and as a potential therapeutic agent.

  • Industry: In the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)-N-methylethanesulfonamide; hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of N-(2-aminoethyl)-substituted sulfonamides and benzamides. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of N-(2-Aminoethyl) Derivatives
Compound Name Core Structure Substituents Key Functional Groups Reference
N-(2-Aminoethyl)-N-methylethanesulfonamide hydrochloride Ethanesulfonamide Methyl, 2-aminoethyl Sulfonamide, tertiary amine, HCl
N-(3-Aminopropyl)-N-methylethanesulfonamide hydrochloride Ethanesulfonamide Methyl, 3-aminopropyl (longer chain) Sulfonamide, secondary amine, HCl
N-(2-Aminoethyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide hydrochloride Benzamide 2,4-Dichlorophenyl, 2-aminoethyl Amide, aromatic chloro groups, HCl
N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride Benzenesulfonamide 4-Nitrophenyl, 2-aminoethyl Sulfonamide, nitro group, HCl
N-(2-Aminoethyl)-2-phenylacetamide hydrochloride Acetamide Phenyl, 2-aminoethyl Amide, aromatic ring, HCl

Key Observations :

  • Backbone Flexibility : Ethanesulfonamide derivatives (e.g., ) exhibit greater conformational flexibility compared to rigid benzamide or benzenesulfonamide analogs (e.g., ).
  • Amine Chain Length: The 3-aminopropyl substituent in may increase solubility but reduce metabolic stability compared to 2-aminoethyl groups.

Trends :

  • Higher yields (75–98%) are observed for benzamide derivatives with electron-deficient aromatic systems (e.g., dichloro or nitro substituents) due to enhanced reactivity .
  • Sulfonamide derivatives (e.g., ) show moderate yields (63–89%), likely due to steric hindrance from the sulfonyl group.

Spectral Characterization

All compounds were validated via 1H NMR (300–500 MHz, DMSO-d6) and ESI-MS . Key spectral features include:

  • N-H Signals : Broad peaks at δ 6.5–8.5 ppm for amine protons in HCl salts.
  • Aromatic Protons : Multiplets at δ 7.2–8.5 ppm for substituted benzamides/sulfonamides.
  • Methyl Groups : Singlets at δ 2.1–3.1 ppm for N-methyl substituents .

Biological Activity

N-(2-Aminoethyl)-N-methylethanesulfonamide hydrochloride, commonly referred to as methanesulfonamide , is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(2-Aminoethyl)-N-methylethanesulfonamide hydrochloride has the following chemical structure:

  • Chemical Formula : C₄H₁₁ClN₂O₂S
  • Molecular Weight : 166.66 g/mol

The presence of the sulfonamide group is critical for its biological activity, allowing it to interact with various biological macromolecules.

Target Interactions

The compound is known to interact with several molecular targets, primarily through:

  • Covalent Bonding : The sulfonamide moiety can form covalent bonds with target proteins.
  • Hydrogen Bonding : The amino groups facilitate hydrogen bonding with various receptors.
  • Van der Waals Interactions : These interactions contribute to the overall binding affinity and specificity towards biological targets.

Biochemical Pathways

Research indicates that N-(2-aminoethyl)-N-methylethanesulfonamide hydrochloride may be involved in several biochemical pathways, including:

  • Enzyme Inhibition : It has been studied for its ability to inhibit enzymes such as carbonic anhydrase, which plays a role in acid-base balance and fluid secretion.
  • Receptor Modulation : The compound has shown potential in modulating histamine receptors, particularly H4 receptors, which are implicated in inflammatory responses.

Pharmacokinetics

The pharmacokinetic profile of N-(2-aminoethyl)-N-methylethanesulfonamide hydrochloride suggests:

  • Absorption and Distribution : Likely well absorbed with distribution throughout body tissues.
  • Metabolism : Metabolized by liver enzymes, primarily through conjugation reactions.
  • Excretion : Primarily excreted via the renal system.

Antimicrobial Properties

Studies have demonstrated that N-(2-aminoethyl)-N-methylethanesulfonamide hydrochloride exhibits antimicrobial activity against various pathogens. This includes:

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Shows promise in inhibiting fungal growth, particularly in clinical isolates.

Anti-inflammatory Effects

The compound's interaction with histamine receptors suggests potential anti-inflammatory effects. Research has highlighted its ability to reduce inflammation in animal models, making it a candidate for treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in Bioorganic & Medicinal Chemistry evaluated the antimicrobial efficacy of methanesulfonamide derivatives. The findings indicated that certain derivatives exhibited significant activity against resistant bacterial strains, suggesting potential for developing new antibiotics .

Case Study 2: Anti-inflammatory Activity

Research conducted on the anti-inflammatory effects of N-(2-aminoethyl)-N-methylethanesulfonamide hydrochloride revealed that it significantly reduced inflammation markers in rodent models of arthritis. This study supports its therapeutic potential in treating chronic inflammatory conditions .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
N-(2-aminoethyl)-N-methylethanesulfonamide hydrochlorideAntimicrobial, Anti-inflammatoryEnzyme inhibition, Receptor modulation
Zonisamide (1-benzisoxazole-3-methanesulfonamide)AnticonvulsantSodium channel inhibition
MethanesulfonamideVarious (e.g., enzyme inhibition)Similar mechanisms as above

Q & A

Q. What is the primary mechanism of action of N-(2-Aminoethyl)-N-methylethanesulfonamide hydrochloride in bacterial systems?

The compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. By disrupting folate metabolism, it prevents bacterial growth. Additionally, it exhibits anti-inflammatory properties by modulating neuroinflammatory pathways, such as reducing pro-inflammatory cytokine release in glial cells .

Q. What are the standard synthetic routes for preparing this compound and its derivatives?

Synthesis typically involves:

  • Step 1: Reacting 2-chloroacetyl chloride with ethylenediamine in the presence of a base (e.g., triethylamine) to form the sulfonamide backbone.
  • Step 2: Methylation of the aminoethyl group using methyl iodide under anhydrous conditions.
  • Step 3: Salt formation with hydrochloric acid to yield the hydrochloride form. Derivatives are synthesized by substituting the benzene ring with halogens (e.g., 2,4-dichloro) or functionalizing the aminoethyl group, achieving yields of 54–98% depending on substituents .

Q. How do the compound’s physical and chemical properties influence its experimental applications?

  • Solubility: High solubility in polar solvents (e.g., DMSO, water) due to the hydrophilic aminoethyl and sulfonamide groups.
  • Stability: Degrades above 200°C; sensitive to prolonged exposure to light or acidic/basic conditions.
  • Purity: Commercial samples typically have ≥95% purity, verified via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

  • Purity variations: Impurities ≥5% (e.g., unreacted amines) can skew enzyme inhibition assays .
  • Substituent effects: Bioactivity varies with substituents (e.g., 2,4-dichloro derivatives show 10× higher DHPS inhibition than unsubstituted analogs) .
  • Experimental conditions: Use standardized protocols for bacterial strains (e.g., E. coli ATCC 25922) and consistent solvent systems (e.g., PBS at pH 7.4) .

Q. What methodological approaches optimize derivatives for enhanced target specificity?

  • Structure-activity relationship (SAR) strategies:
Derivative Substituent Yield (%) Bioactivity
Compound 122,4-dichloro98IC₅₀ = 0.8 µM (DHPS)
Compound 133,4-dichloro57IC₅₀ = 5.2 µM
Compound 164-chlorophenoxy79Anti-inflammatory EC₅₀ = 12 µM
  • Computational modeling: Docking studies (e.g., AutoDock Vina) predict binding affinities to DHPS or neuroinflammatory targets .

Q. What advanced techniques study the compound’s interactions with neurotransmitter receptors?

  • Surface plasmon resonance (SPR): Measures real-time binding kinetics to receptors (e.g., NMDA receptors).
  • Isothermal titration calorimetry (ITC): Quantifies thermodynamic parameters of receptor-ligand interactions.
  • Cryo-EM: Resolves structural changes in receptors upon compound binding .

Methodological Notes

  • Data Validation: Cross-validate bioactivity results using orthogonal assays (e.g., enzymatic vs. whole-cell assays) .
  • Synthetic Reproducibility: Monitor reaction progress via TLC or LC-MS to ensure intermediate purity .

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